

### A Researcher's Guide to Incurred Sample Reanalysis (ISR) in Itraconazole Clinical Studies

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For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of bioanalytical data is paramount. Incurred Sample Reanalysis (ISR) serves as a critical quality control measure in clinical studies, verifying the accuracy and precision of bioanalytical methods under real-world conditions. This guide provides a comparative overview of ISR for itraconazole, a widely used antifungal agent, drawing upon regulatory guidelines and published experimental data.

# Understanding the "Why" Behind Incurred Sample Reanalysis

Bioanalytical methods are rigorously validated using spiked quality control (QC) samples prepared in a clean matrix. However, samples from dosed subjects—incurred samples—can present a more complex analytical challenge. Factors such as the presence of metabolites, protein binding, and matrix effects can potentially influence the accuracy of the analysis in ways not fully captured by spiked QCs.

The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate ISR for pivotal pharmacokinetic (PK) or pharmacodynamic (PD) studies, including bioequivalence trials, to ensure the continued validity of the analytical method throughout the study.[1][2][3] The primary objective of ISR is to demonstrate the reproducibility of the bioanalytical method with actual study samples.[1][4]

### **Regulatory Acceptance Criteria for ISR**



Regulatory bodies have established harmonized acceptance criteria for ISR to ensure consistency across studies. For small molecules like itraconazole, the criteria are as follows:

Parameter	Acceptance Limit	Minimum Compliance
Percent Difference	Within ±20% of the mean of the original and reanalyzed values	At least 67% (two-thirds) of the reanalyzed samples

The percent difference is calculated using the formula: (% Difference) = [(Reanalyzed Value - Original Value) / Mean of the two values] x 100.

# A Case Study: ISR of Itraconazole and Hydroxyitraconazole in a Clinical Trial

A recent study by Welch et al. (2023) provides valuable insights into the practical application of ISR for itraconazole and its active metabolite, hydroxyitraconazole, in a clinical setting. The study utilized a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to analyze 672 human plasma samples.[5][6]

### **Experimental Protocol for Itraconazole ISR**

The following protocol outlines the key steps involved in the bioanalysis and subsequent ISR of itraconazole and hydroxyitraconazole as described by Welch et al.[5]:

- 1. Sample Preparation:
- 100 μL of human plasma was aliquoted into a 96-well plate.
- 50 μL of an internal standard solution (100 ng/mL of itraconazole-d5 and hydroxyitraconazole-d5 in methanol) was added.
- Protein precipitation was achieved by adding 400 μL of 0.5% formic acid in acetonitrile.
- The plate was vortexed and then centrifuged at 3500 rpm for 5 minutes.
- The supernatant was transferred for LC-MS/MS analysis.



#### 2. LC-MS/MS Analysis:

- Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer.
- Chromatographic Separation: Optimized to resolve itraconazole, hydroxyitraconazole, and their deuterated internal standards from endogenous plasma components.
- Mass Spectrometric Detection: Multiple reaction monitoring (MRM) in positive ion mode was
  used for quantification. The specific precursor-to-product ion transitions were monitored for
  each analyte and internal standard.
- 3. Incurred Sample Reanalysis Procedure:
- A subset of the original study samples was selected for reanalysis.
- The reanalysis was performed in a separate analytical run on a different day from the original analysis.
- The same validated LC-MS/MS method was used for the reanalysis.
- The results of the reanalysis were compared against the original analytical results to assess reproducibility.

### ISR Results for Itraconazole and Hydroxyitraconazole

The ISR for the itraconazole clinical study demonstrated excellent reproducibility of the bioanalytical method. The results are summarized below:

Analyte	Number of ISR Samples	Number of Samples within Acceptance Criteria	Percentage of Samples Passing
Itraconazole	Not Specified	Not Specified	100%
Hydroxyitraconazole	Not Specified	Not Specified	100%



Data adapted from Welch et al., 2023. The publication states that all ISR samples passed the acceptance criteria but does not specify the exact number of samples reanalyzed.

# Visualizing the Incurred Sample Reanalysis Workflow

The following diagram illustrates the logical flow of the ISR process in a clinical study.



# Incurred Sample Reanalysis (ISR) Workflow Clinical Study Conduct Sample Collection from Subjects Initial Bioanalysis of All Samples Based on PK profile (Cmax and elimination phase) ISR Process Select a Subset of Incurred Samples Reanalyze Selected Samples (Separate Run) Compare Original and Reanalysis Results Evaluation Meet Acceptance Criteria? (±20% for ≥67% of samples) Yes ISR Fails - Investigate Discrepancy Investigation (if ISR fails) Identify Root Cause of Failure Implement Corrective and Preventive Actions (CAPA)

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